

A Comparative Guide to IRDye 800CW for Near-Infrared Fluorescence Imaging

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of IRDye 800CW's performance in various imaging systems, offering a valuable resource for researchers and professionals in the field of drug development and molecular imaging. We delve into the dye's optical properties, its performance against alternatives, and provide detailed experimental protocols to support your research.

Performance Overview of IRDye 800CW

IRDye 800CW is a near-infrared (NIR) fluorescent dye widely utilized for a range of imaging applications, from Western blotting and microscopy to preclinical and clinical in vivo imaging.[1] [2] Its excitation and emission maxima, typically around 774 nm and 789 nm respectively, fall within the NIR window (700-900 nm) where tissue autofluorescence is minimal, leading to a high signal-to-noise ratio.[3] This characteristic is a significant advantage for deep tissue imaging, allowing for clearer visualization of targets with reduced background interference.[3][4]

The dye is available in several reactive forms, with the N-hydroxysuccinimide (NHS) ester being common for labeling primary and secondary amines on proteins and antibodies.[1][5] This allows for the creation of targeted probes for specific biological molecules.[6]

IRDye 800CW vs. Indocyanine Green (ICG)



Indocyanine Green (ICG) is another NIR dye approved for clinical use.[7] While both dyes operate in the NIR spectrum, they exhibit key differences in their properties and performance.

Property	IRDye 800CW	Indocyanine Green	Reference(s)
Excitation Maximum	~774 nm (in PBS)	~780 nm	[2][5][7]
Emission Maximum	~789 nm (in PBS)	~820 nm	[2][5][7]
Quantum Yield	~9% (unconjugated)	Similar to or lower than 800CW	[7][8][9]
Molar Absorptivity	~240,000 M ⁻¹ cm ⁻¹ (in PBS)	Not consistently reported	[5]
Brightness	Reported to be about four-fold brighter than ICG	Lower than 800CW	[10]
Metabolism	Primarily renal clearance	Primarily hepatic clearance	[6][11]
Stability	Stable in aqueous solutions	Degrades in aqueous conditions and is light-sensitive	[10]

Studies have shown that IRDye 800CW-labeled agents can provide a stronger tumor-targeting ability and a higher tumor-to-muscle ratio compared to their ICG counterparts.[11] Furthermore, the renal clearance of 800CW, in contrast to the hepatic clearance of ICG, can be advantageous in certain applications, such as visualizing the ureters during surgery.[6] However, the tail emission of both dyes extends into the shortwave-infrared (SWIR) range, with ICG showing a higher absolute intensity in this region.[12]

Performance in Different Imaging Systems

The choice of imaging system can significantly impact the detection sensitivity of IRDye 800CW. A systematic comparison of various commercial imaging systems revealed different detection limits for 800CW. For instance, the PEARL Trilogy imaging system was able to detect



concentrations down to 1 nM.[12] In contrast, other systems like the SurgVision Explorer Air II and Quest Spectrum had detection limits of 10 nM for 800CW.[12] Laparoscopic surgical systems, primarily designed for ICG, can also detect 800CW, though with varying sensitivity, with the lowest visible concentrations ranging from 13 to 850 nM.[9]

Experimental ProtocolsLabeling of Antibodies with IRDye 800CW NHS Ester

This protocol provides a general guideline for conjugating IRDye 800CW NHS ester to an antibody.

Materials:

- IRDye 800CW NHS Ester (e.g., from LI-COR Biosciences)[5]
- Antibody of interest in an azide-free phosphate buffer (pH 8.5)
- Anhydrous Dimethyl sulfoxide (DMSO)
- Purification column (e.g., spin or desalting column)[5]

Procedure:

- Prepare the Dye: Dissolve the lyophilized IRDye 800CW NHS Ester in DMSO to a concentration of 10-20 mg/mL.[5]
- Prepare the Antibody: Ensure the antibody is in a buffer free of primary amines (e.g., Tris) and at a suitable concentration.
- Reaction: Add the dissolved dye to the antibody solution. A common molar ratio of dye to antibody for IgG is 1:1 to 2:1.[5] The reaction is typically carried out for 2 hours at room temperature.[5]
- Purification: Remove unconjugated dye from the labeled antibody using a spin or desalting column according to the manufacturer's instructions.[5]



 Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~778 nm (for the dye).[5]

In Vivo Tumor Imaging with a Targeted IRDye 800CW Probe

This protocol outlines a general workflow for in vivo imaging in a mouse tumor model.

Materials:

- Animal model with established tumors (e.g., xenograft mouse model)[13]
- IRDye 800CW-labeled targeting agent (e.g., antibody or ligand)
- In vivo imaging system with appropriate laser and filter sets for the 800 nm channel (e.g., Pearl Imaging System)[14]
- Anesthetic

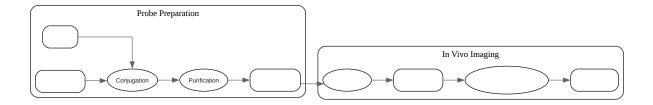
Procedure:

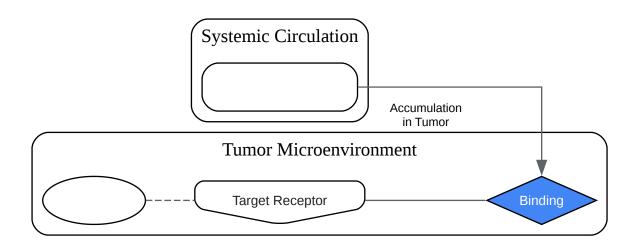
- Probe Administration: Inject the IRDye 800CW-labeled probe intravenously (i.v.) via the tail vein into the tumor-bearing mouse.[13][15] A typical dose is around 1 nmol per mouse.[15]
- Imaging: At various time points post-injection (e.g., 1, 24, 48, 72 hours), anesthetize the mouse and place it in the imaging system.[13]
- Image Acquisition: Acquire fluorescence images using the 800 nm channel. A white light image is also typically taken for anatomical reference.[14]
- Data Analysis: Quantify the fluorescence signal in the tumor and other organs to determine the biodistribution and tumor-targeting efficacy of the probe.

Visualizing Experimental Workflows

To better illustrate the application of IRDye 800CW, the following diagrams depict a typical experimental workflow for in vivo imaging and a simplified representation of targeted probe action.







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